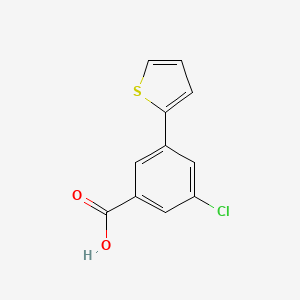

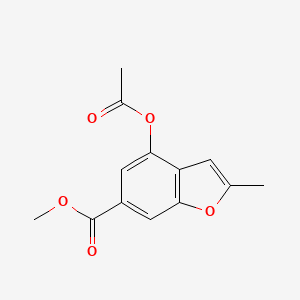

![molecular formula C16H13ClN4 B1422255 N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1993648-57-9](/img/structure/B1422255.png)

N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

Overview

Description

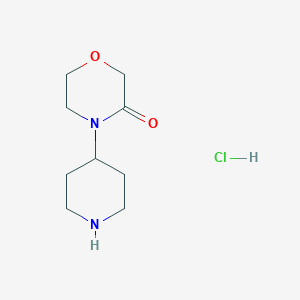

“N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine” is a chemical compound with the molecular formula C16H13ClN4. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Scientific Research Applications

Synthesis and Characterization

- N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine, a compound related to N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine, was synthesized and characterized by various techniques like NMR, MS HPLC, IR, UV-VIS, and X-ray diffraction. It showed moderate affinity towards c-Jun N-terminal kinase 3 and selectivity against p38α mitogen-activated protein kinase (Ahmed El-Gokha et al., 2019).

Polymeric Applications

- Novel poly(amide-ether)s were synthesized from diether-diamines bearing phenyl-substituted imidazole pendants. These polymers demonstrated high glass-transition temperatures and exhibited fluorescence emission, making them potential candidates for advanced materials with specific optical properties (M. Ghaemy et al., 2013).

Catalytic Applications

- A study reported the preparation of an acidic ionic liquid from N1,N1,N2,N2-tetramethylethane-1,2-diamine, used to catalyze multicomponent reactions. This highlights the potential use of similar diamine derivatives in catalysis and chemical synthesis (A. Zare et al., 2017).

Antimicrobial Applications

- Schiff bases, including compounds like this compound, were synthesized and evaluated for their antibacterial activity. Such compounds demonstrated significant activity against pathogenic bacteria, suggesting their potential in developing new antimicrobial agents (Neelottama Kushwaha et al., 2022).

Structural Analysis and Interactions

- Crystal structural analysis of related imidazole compounds has provided insights into intermolecular interactions, such as C-H…π and π…π interactions. These studies are essential for understanding the molecular properties and potential applications of such compounds (Hanna Skrzypiec et al., 2012).

Mechanism of Action

Target of Action

Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .

Biochemical Pathways

Imidazole-containing compounds can affect various biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can vary based on their specific structure. They are generally highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Properties

IUPAC Name |

1-[(E)-(3-chlorophenyl)methylideneamino]-4-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-11H,(H2,18,20)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQWFWDKBHHFIZ-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)N=CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)/N=C/C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

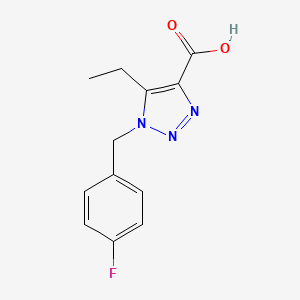

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)

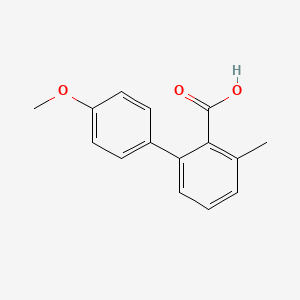

![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)

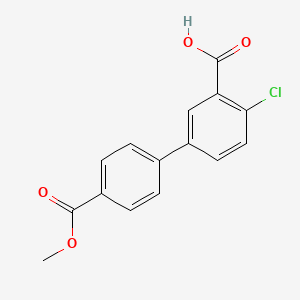

![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)